3-(3-Methyl-2-butenyl)benzyl alcohol
Description
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
[3-(3-methylbut-2-enyl)phenyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8,13H,7,9H2,1-2H3 |
InChI Key |
JOCYDMHRJHGCBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC=C1)CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- 3-(3-Methyl-2-butenyl)benzyl Alcohol : Contains a prenyl group (-CH₂-C(CH₃)=CH₂) at the benzene ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 1-position.
- 3-Hydroxybenzyl Alcohol (3-HBA) : Features a hydroxyl (-OH) group at the benzene ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 1-position .
- 3-Methylbenzyl Alcohol : Substituted with a methyl (-CH₃) group at the benzene ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 1-position .
- 3-Methyl-2-buten-1-ol (Prenol): A branched allylic alcohol (C₅H₁₀O) used as a read-across analog for the prenyl substituent .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₄O₂* | ~190.24 | N/A | N/A | Likely lipophilic |
| 3-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | N/A | 69–72 | Water-soluble |
| 3-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | 215–217 | N/A | Organic solvents |
| Benzyl alcohol | C₇H₈O | 108.14 | 205 | -15 | Miscible in water |
| 3-Methyl-2-buten-1-ol (Prenol) | C₅H₁₀O | 86.13 | 139–140 | N/A | Organic solvents |
*Inferred from structural components. Direct data unavailable .
Chemical Reactivity
- This compound : Expected to undergo esterification (via -CH₂OH) and electrophilic addition (via prenyl double bond). The prenyl group may enhance reactivity in Diels-Alder or alkylation reactions .
- 3-Hydroxybenzyl Alcohol: The phenolic -OH group enables antioxidant activity and participation in hydrogen bonding, while the -CH₂OH group allows esterification .
- Benzyl Alcohol : Undergoes oxidation to benzaldehyde, esterification, and etherification. Used as a solvent and intermediate in pharmaceuticals .
- Prenol: Reacts via its allylic alcohol structure, forming esters (e.g., prenyl acetate) or participating in terpene biosynthesis .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
